molecular formula C11H10N2O3 B13694352 Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate

Cat. No.: B13694352
M. Wt: 218.21 g/mol
InChI Key: WTUDYANWJUVDDQ-UHFFFAOYSA-N
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Description

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family Oxazoles are five-membered aromatic rings containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 2-pyridylacetonitrile with ethyl oxalyl chloride in the presence of a base, followed by cyclization to form the oxazole ring. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as triethylamine .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.

    Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the pyridyl and oxazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are often employed.

Major Products Formed

    Oxidation: Oxazole N-oxides.

    Reduction: Oxazoline derivatives.

    Substitution: Various substituted oxazole and pyridyl derivatives.

Scientific Research Applications

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its role in drug development, particularly in targeting specific enzymes and receptors.

    Industry: Utilized in the development of new materials with unique properties, such as fluorescence and conductivity.

Mechanism of Action

The mechanism of action of Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes or bind to receptors, disrupting normal cellular processes. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its pyridyl group enhances its ability to interact with biological targets, making it a valuable compound in medicinal chemistry.

Biological Activity

Methyl 5-Methyl-2-(2-pyridyl)oxazole-4-carboxylate is a heterocyclic compound notable for its potential biological activities. This compound belongs to the oxazole family, characterized by a five-membered aromatic ring that includes nitrogen and oxygen. The presence of a methyl group and a pyridine ring enhances its interaction with biological targets, making it a candidate for various pharmacological evaluations.

Chemical Structure and Properties

Chemical Formula: C11_{11}H10_{10}N2_2O3_3

The compound's unique structure allows it to engage in significant biological interactions. Its pyridyl substituent is particularly important for enhancing its affinity for specific enzymes and proteins.

Research indicates that this compound exhibits significant biological activity through the following mechanisms:

  • Enzyme Inhibition: The compound can bind to specific enzymes, inhibiting their activity. This inhibition disrupts essential biological pathways, which may lead to therapeutic effects against various diseases, including antimicrobial and anticancer properties.
  • Antimicrobial Activity: Preliminary studies suggest that this compound has potential as an antimicrobial agent, showing promise in inhibiting certain pathogenic bacteria and fungi .

Antimicrobial Properties

A series of studies have evaluated the antimicrobial efficacy of this compound against various pathogens. The Minimum Inhibitory Concentration (MIC) values indicate its effectiveness:

PathogenMIC (μM)
Escherichia coli0.21
Pseudomonas aeruginosa0.25
Staphylococcus aureus0.30

These results demonstrate that this compound can inhibit the growth of several clinically relevant pathogens, suggesting its potential as a lead compound in antimicrobial drug development .

Case Studies

  • Inhibition of Enzymatic Activity:
    A study assessed the compound's ability to inhibit specific enzymes involved in disease pathways. The results indicated that it significantly reduced the activity of target enzymes, leading to decreased levels of inflammatory mediators in vitro .
  • Cytotoxicity Assessment:
    The cytotoxic effects of this compound were evaluated using various cancer cell lines. The compound demonstrated selective cytotoxicity, with IC50_{50} values indicating effective inhibition of cancer cell proliferation while sparing normal cells.

Research Findings

Recent investigations have focused on elucidating the precise mechanisms by which this compound exerts its biological effects:

  • Molecular Docking Studies: In silico analyses have shown promising binding interactions between the compound and key biological targets, supporting its potential as a drug candidate .
  • Pharmacokinetic Properties: Evaluations of ADME (Absorption, Distribution, Metabolism, Excretion) properties suggest favorable profiles for further development in medicinal chemistry applications .

Properties

Molecular Formula

C11H10N2O3

Molecular Weight

218.21 g/mol

IUPAC Name

methyl 5-methyl-2-pyridin-2-yl-1,3-oxazole-4-carboxylate

InChI

InChI=1S/C11H10N2O3/c1-7-9(11(14)15-2)13-10(16-7)8-5-3-4-6-12-8/h3-6H,1-2H3

InChI Key

WTUDYANWJUVDDQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(O1)C2=CC=CC=N2)C(=O)OC

Origin of Product

United States

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